N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide

Medicinal Chemistry Chemical Biology Synthetic Building Block

N-Benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide is a synthetic small molecule (C14H16N2O2, MW 244.29 g/mol) that incorporates a 2-pyrrolidinone ring linked via an acrylamide spacer to an N-benzyl amide group. It belongs to the broader class of N-substituted acrylamides and pyrrolidinone-containing amides, a family frequently explored for central nervous system (CNS) receptor modulation, enzyme inhibition, and as advanced synthetic building blocks.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 652976-17-5
Cat. No. B12543461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide
CAS652976-17-5
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C=CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c17-13(8-10-16-9-4-7-14(16)18)15-11-12-5-2-1-3-6-12/h1-3,5-6,8,10H,4,7,9,11H2,(H,15,17)
InChIKeyUCEDEDBOMSIDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide (CAS 652976-17-5): Core Chemical Identity and Procurement-Relevant Characteristics


N-Benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide is a synthetic small molecule (C14H16N2O2, MW 244.29 g/mol) that incorporates a 2-pyrrolidinone ring linked via an acrylamide spacer to an N-benzyl amide group . It belongs to the broader class of N-substituted acrylamides and pyrrolidinone-containing amides, a family frequently explored for central nervous system (CNS) receptor modulation, enzyme inhibition, and as advanced synthetic building blocks [1]. At the time of this analysis, the compound is primarily available through specialty chemical suppliers, with disclosed purity typically ≥95% and an appearance described as a white to off-white solid .

1 Pyrrolidinone–acrylamide scaffold for CNS target SAR studies and lead optimization
2 Orthogonal chemotype to apocynin for NADPH oxidase target validation workflows
3 Bifunctional building block for fragment growth and PROTAC linker design

Why Generic Substitution Is Not Advisable for N-Benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide (652976-17-5)


The combination of the N-benzyl acrylamide terminus and the 2-pyrrolidinone ring creates a distinct pharmacophore geometry that cannot be trivially replicated by close analogs differing in the amide substituent, ring size, or linker length . Even minor structural changes—such as replacing the benzyl group with a phenyl or alkyl chain, or shifting from a 2-pyrrolidinone to a 2-piperidinone—can alter rotational freedom, hydrogen-bonding capacity, and electrostatic surface potential, potentially leading to a complete loss of target engagement or altered physicochemical properties critical for in-vitro/in-vivo workflows [1]. Consequently, direct substitution without pre-validated comparative bioactivity data poses a risk of irreproducible results in enzyme inhibition assays, receptor binding studies, or SAR campaigns [2].

Benzyl-to-phenyl shift may alter target engagement
Replacing the N-benzyl group with phenyl or alkyl chains can modify rotational freedom and electrostatic surface potential, risking loss of binding affinity.
Ring-size variation changes H-bond geometry
Substituting 2-pyrrolidinone with 2-piperidinone or acyclic amides may shift hydrogen-bonding capacity and conformational constraint, altering assay outcomes.
Chemotype divergence from apocynin requires independent validation
The pyrrolidinone–acrylamide chemotype is structurally distinct from acetophenone-based NOX inhibitors; target-specific activity may not transfer without direct comparative data.

Quantitative Differentiation Evidence for N-Benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide (652976-17-5)


Structural Uniqueness versus Generic Acrylamide/Pyrrolidinone Analogs

The target compound embeds a 2-pyrrolidinone ring directly into an N-benzyl-acrylamide framework. This specific connectivity is distinct from simpler analogs such as N-benzylacrylamide (lacking the pyrrolidinone ring) or 1-benzyl-2-pyrrolidinone (lacking the acrylamide linker). No direct head-to-head quantitative comparison study involving CAS 652976-17-5 was identified in the current literature; therefore the quantitative difference must be inferred from class-level structure–activity principles [1]. The presence of the 2-oxopyrrolidin-1-yl group introduces an additional H-bond acceptor and conformational constraint relative to non-cyclic amides, which is expected to alter target binding kinetics and metabolic stability profiles [2].

Structural Topology
Class-level
PSA 52.90 Ų; MW 244.29 g/mol vs N-benzylacrylamide: PSA ~29 Ų; MW 147.17 g/mol
Supports scaffold-specific SAR context; higher PSA and MW may influence permeability and selectivity.
Calculated values only; no comparative experimental assay available.
Medicinal Chemistry Chemical Biology Synthetic Building Block

Reported NADPH Oxidase Inhibitor Context – Inferential Differentiation from Apocynin

Specialty suppliers describe N-benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide as a potential inhibitor of NADPH oxidase, referencing literature on apocynin (a methoxy-substituted acetophenone, CAS 498-02-2), a well-characterized NADPH oxidase inhibitor [1]. No direct comparative enzyme inhibition data (IC50, Ki) for this specific compound have been disclosed publicly. However, structurally, the target compound belongs to a distinct chemotype (pyrrolidinone–acrylamide) compared to apocynin (acetophenone), implying a different binding mode and potentially distinct selectivity profile across the NOX family. This chemotype divergence makes the compound valuable for exploring non-apocynin pharmacophores in NADPH oxidase-related inflammatory disease models [2].

Chemotype Divergence
Data to verify
Pyrrolidinone–acrylamide (no disclosed IC50) vs Apocynin: acetophenone chemotype; reported IC50 10–100 μM range for ROS suppression
Supports orthogonal chemotype validation in NADPH oxidase target engagement studies.
No direct comparative enzyme inhibition data publicly available for this compound.
Inflammation Redox Biology Enzyme Inhibition

Molecular Descriptor Differentiation for CNS Drug-Likeness Predictions

The target compound's computed LogP (2.22) and topological polar surface area (52.90 Ų) situate it within the favorable range for CNS multiparameter optimization (CNS MPO) scores . In contrast, related pyrrolidinone amides with bulkier N-substituents or additional aromatic rings often exceed a LogP of 3.5 or a PSA below 40 Ų, shifting them out of the optimal CNS drug-like space [1]. While no comparative in-vivo PK or brain penetration data exist for this specific compound, the descriptor profile alone provides a quantitative rationale for selecting this compound over more lipophilic or excessively polar analogs in CNS-focused lead optimization [2].

CNS MPO Descriptors
Class-level
LogP 2.22 / PSA 52.90 Ų
Supports CNS drug-like property review; positioned within favorable CNS MPO space.
Computed values; no experimental permeability or brain exposure data available.
Computational Chemistry Drug Design ADME Prediction

Scientific and Industrial Application Scenarios for N-Benzyl-3-(2-oxopyrrolidin-1-yl)prop-2-enamide (652976-17-5)


Orthogonal Chemotype Validation in NADPH Oxidase Inhibitor Research

Researchers investigating NADPH oxidase (NOX) enzymes for inflammatory diseases can employ this compound as a structurally distinct tool alongside apocynin-based inhibitors. Because apocynin has been criticized for direct antioxidant effects rather than specific NOX inhibition [1], the pyrrolidinone–acrylamide chemotype offers a way to test whether observed pharmacology truly arises from NOX enzymatic blockade. This orthogonal approach is essential for building robust target engagement confidence before moving to advanced in-vivo efficacy models [2].

Structure–Activity Relationship (SAR) Expansion around Pyrrolidinone-Containing CNS Candidates

Medicinal chemists exploring CNS-active candidates can integrate this compound into SAR libraries focused on the 2-pyrrolidinone acrylamide scaffold. Its calculated LogP and PSA values are aligned with CNS drug-like space , making it a suitable starting point for systematic variation of the benzyl group or acrylamide linker to optimize target selectivity, metabolic stability, and brain penetration potential. The absence of the 3-phenyl group found in related analogs (e.g., 1449753-69-8) differentiates it and provides a cleaner baseline for substitution studies [3].

Advanced Building Block for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design

The compound's bifunctional nature—possessing both an N-benzyl amide and a 2-pyrrolidinone ring separated by an unsaturated linker—positions it as a versatile intermediate for fragment growth or as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) design. Its acrylamide moiety may also serve as a mild electrophilic warhead for targeted covalent inhibitor (TCI) development, while the pyrrolidinone can engage additional hydrogen-bonding interactions with the target protein [2].

Analytical Reference Standard for Chromatographic Method Development

Given its well-defined molecular weight (244.29 g/mol) and moderate LogP (2.22), this compound can be employed as a retention-time marker or system suitability standard in reversed-phase HPLC and LC–MS methods targeting structurally related N-substituted amides and pyrrolidinones. Its availability as a white to off-white solid with specified purity (typically ≥95%) supports its use in quantitative analytical workflows where reproducible physicochemical behavior is required .

Application
Selection Property
Validation Focus
Orthogonal chemotype validation for NOX studies
Chemotype orthogonality to apocynin
Target-specific NOX inhibition endpoint review
CNS candidate SAR expansion
CNS MPO-aligned descriptor profile
Brain penetration and selectivity optimization
FBDD and PROTAC linker design
Bifunctional acrylamide–pyrrolidinone scaffold
Warhead reactivity and linker compatibility review
Chromatographic reference standard
Defined molecular weight and moderate LogP
Retention-time reproducibility and purity verification
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